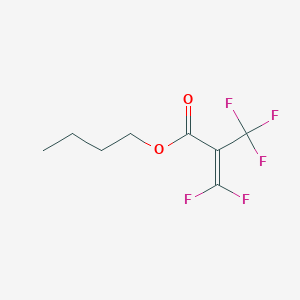![molecular formula C18H10O3 B14517608 Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- CAS No. 62452-63-5](/img/structure/B14517608.png)
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a phenyl group attached at the 2-position
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reverse Hydrogenolysis: One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.
Visible-Light-Mediated [3+2] Cycloaddition: Another method involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, generating reactive oxygen species that can induce cellular damage and apoptosis.
DNA Intercalation: It can intercalate into DNA strands, disrupting DNA replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the phenyl group at the 2-position and the furan ring in Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62452-63-5 |
|---|---|
Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-phenylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C18H10O3/c19-16-12-8-4-5-9-13(12)17(20)18-14(16)10-15(21-18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
QEJPDQORSRNNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



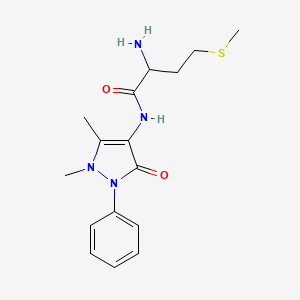
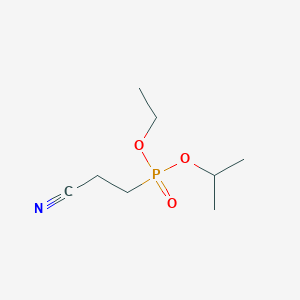
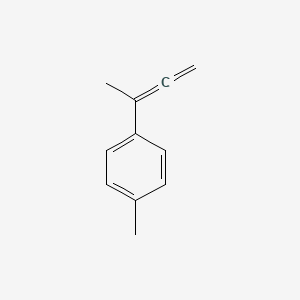
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
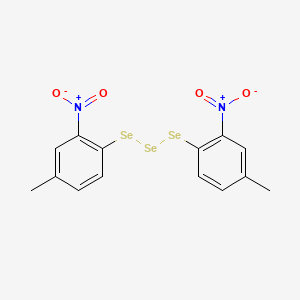
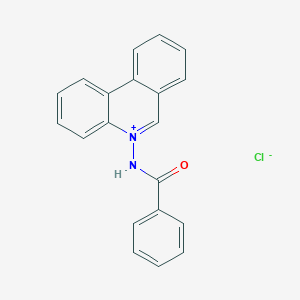

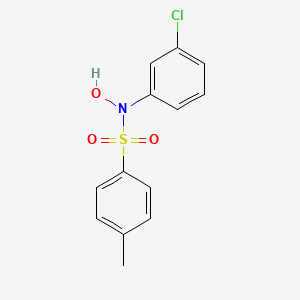
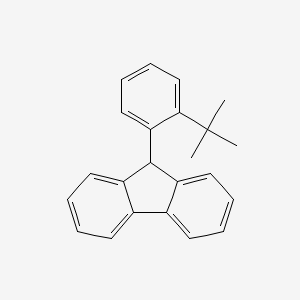
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
